molecular formula C19H20O2 B8519552 3-(4-(Benzyloxy)phenyl)cyclohexanone CAS No. 892492-36-3

3-(4-(Benzyloxy)phenyl)cyclohexanone

Cat. No.: B8519552
CAS No.: 892492-36-3
M. Wt: 280.4 g/mol
InChI Key: YZONEBRDMZPARZ-UHFFFAOYSA-N
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Description

3-(4-(Benzyloxy)phenyl)cyclohexanone is a cyclohexanone derivative featuring a benzyloxy-substituted phenyl group at the 3-position of the cyclohexanone ring. The benzyloxy group acts as an electron-donating substituent, influencing the compound’s reactivity and solubility. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of heterocyclic compounds or alkaloids, as seen in the synthesis of rigidin E .

Properties

CAS No.

892492-36-3

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

3-(4-phenylmethoxyphenyl)cyclohexan-1-one

InChI

InChI=1S/C19H20O2/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)21-14-15-5-2-1-3-6-15/h1-3,5-6,9-12,17H,4,7-8,13-14H2

InChI Key

YZONEBRDMZPARZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(4-(benzyloxy)phenyl)cyclohexanone, highlighting differences in substituents, properties, and applications:

Compound Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Physical Properties Applications Key References
This compound 3-(4-benzyloxyphenyl) Not provided C₁₃H₁₆O₂ (inferred) ~204.26 (inferred) Likely oil (analogous to 4-isomer) Pharmaceutical intermediate
4-(Benzyloxy)cyclohexanone 4-(4-benzyloxyphenyl) 2987-06-6 C₁₃H₁₆O₂ 204.26 Oil, light yellow; soluble in DCM, methanol Pharmaceutical intermediate
Cyclohexanone, 3-(4-acetylphenyl)- 3-(4-acetylphenyl) 125530-11-2 C₁₄H₁₆O₂ 216.28 Not specified Intermediate for heterocycles
3-(4-Bromophenyl)-5-carboxy-6-acetylcyclohexen-1-one 3-(4-bromophenyl), 5-carboxy, 6-acetyl Not provided C₁₅H₁₃BrO₃ 333.17 Crystalline solid (inferred) Precursor for heterocyclic compounds
(4-Oxocyclohexyl) benzoate Benzoate ester at 4-position 23510-95-4 C₁₃H₁₄O₃ 218.25 Not specified Not specified

Structural and Electronic Effects

  • Substituent Position: The 3- vs. 4-position of the benzyloxy group on the cyclohexanone ring affects steric and electronic properties.
  • Electron-Donating vs. Withdrawing Groups: The benzyloxy group (electron-donating) in this compound contrasts with the acetyl group (electron-withdrawing) in 3-(4-acetylphenyl)cyclohexanone . This difference impacts reactivity in nucleophilic additions or oxidations.

Physicochemical Properties

  • Solubility: 4-(Benzyloxy)cyclohexanone is soluble in chloroform and methanol , while acetyl-substituted analogs may exhibit lower solubility due to increased polarity.
  • Physical State : The 4-isomer is an oil, whereas bromophenyl or carboxy-substituted derivatives (e.g., compound 7 in ) are more likely to crystallize due to hydrogen bonding.

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